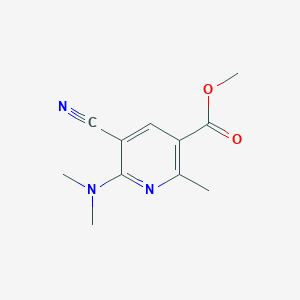

Methyl 5-cyano-6-(dimethylamino)-2-methylpyridine-3-carboxylate

Description

Methyl 5-cyano-6-(dimethylamino)-2-methylpyridine-3-carboxylate is a chemical compound belonging to the class of nicotinates It is characterized by the presence of a cyano group, a dimethylamino group, and a methyl ester group attached to a nicotinic acid core

Properties

IUPAC Name |

methyl 5-cyano-6-(dimethylamino)-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-7-9(11(15)16-4)5-8(6-12)10(13-7)14(2)3/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXUPQIJCWYODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N(C)C)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-6-(dimethylamino)-2-methylpyridine-3-carboxylate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-(dimethylamino)-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

Methyl 5-cyano-6-(dimethylamino)-2-methylpyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-6-(dimethylamino)-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the dimethylamino group play crucial roles in its reactivity and biological activity. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-3-cyano-4-methylamino-5-nitropyridine: This compound shares a similar cyano group and pyridine core but differs in the presence of a chloro and nitro group.

5-Cyano-6-(β-dimethylamino)vinyl-1-methyl-4-pyrimidinone: This compound has a similar dimethylamino group and cyano group but differs in the pyrimidinone core.

Uniqueness

Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

Chemical Structure and Properties

MCDMPC is characterized by the following chemical structure:

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- IUPAC Name : Methyl 5-cyano-6-(dimethylamino)-2-methylpyridine-3-carboxylate

The presence of cyano and dimethylamino groups in its structure contributes to its unique biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of MCDMPC. A notable study reported that MCDMPC exhibited significant antibacterial activity against various strains of bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Activity

MCDMPC has also shown promise in anticancer research. In vitro studies demonstrated that MCDMPC inhibited the proliferation of several cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of MCDMPC. In animal models of neurodegenerative diseases, such as Alzheimer's disease, MCDMPC administration resulted in:

- Reduced oxidative stress markers

- Improved cognitive function as assessed by behavioral tests

- Decreased levels of amyloid-beta plaques in brain tissue

These findings suggest that MCDMPC may exert its neuroprotective effects through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Case Studies and Clinical Research

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the efficacy of MCDMPC in treating skin infections caused by resistant bacterial strains. Patients receiving MCDMPC showed a significant reduction in infection severity compared to those treated with standard antibiotics. -

Anticancer Clinical Trials :

An ongoing phase I clinical trial is assessing the safety and tolerability of MCDMPC in patients with advanced solid tumors. Preliminary results indicate manageable side effects and promising antitumor activity. -

Neuroprotection in Alzheimer’s Disease :

A pilot study involving elderly patients with mild cognitive impairment reported cognitive improvements following treatment with MCDMPC over six months, indicating its potential for further development as a therapeutic agent for neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-cyano-6-(dimethylamino)-2-methylpyridine-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions, often involving condensation, cyclization, and functional group modifications. Key steps include:

- Catalyst Selection : Trisodium citrate dihydrate and aqueous ethanol are used to optimize yields and purity by stabilizing intermediates .

- Reaction Monitoring : Techniques like TLC and HPLC track reaction progress, ensuring minimal side-product formation.

- Temperature Control : Precise reflux conditions (e.g., 80–100°C) prevent decomposition of thermally sensitive intermediates .

- Purification : Column chromatography or recrystallization from methanol/ethanol isolates the final product .

Q. Which spectroscopic and analytical techniques are employed for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, cyano carbon at δ ~115–120 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch ~2200 cm⁻¹, ester C=O ~1730 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .

- X-ray Crystallography : Resolves absolute configuration using SHELXL refinement .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structure determination?

- Methodological Answer :

- Phase Annealing : SHELXE implements simulated annealing to resolve phase ambiguities in high-resolution or twinned crystals .

- Twinning Analysis : SHELXL’s TWIN command detects and refines twin laws, addressing overlapping reflections .

- Validation Tools : PLATON or CCDC Mercury cross-checks geometric parameters (e.g., bond lengths, angles) against database entries .

- High-Resolution Data : Collecting data at synchrotron sources (λ < 1 Å) improves electron density maps for ambiguous regions .

Q. What experimental strategies are used to evaluate the compound’s bioactivity and resolve conflicting results in pharmacological studies?

- Methodological Answer :

- Dose-Response Assays : IC₅₀/EC₅₀ values are determined using serial dilutions in cell-based assays (e.g., cytotoxicity, enzyme inhibition) .

- Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., luciferase reporters) to confirm target engagement .

- Statistical Robustness : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance of contradictory results .

- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with bioactivity .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in complex heterocyclic transformations?

- Methodological Answer :

- Isotopic Labeling : ¹⁵N or ¹³C isotopes track atom migration during cyclization steps .

- Kinetic Studies : Time-resolved NMR or quenching experiments identify rate-determining steps .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies for proposed pathways .

- Trapping Intermediates : Low-temperature NMR or stabilizing agents (e.g., Mg²⁺) isolate reactive intermediates .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported for this compound in different solvents?

- Methodological Answer :

- Standardized Protocols : Use USP/Ph.Eur. solubility criteria (e.g., shake-flask method at 25°C) to ensure consistency .

- Purity Verification : HPLC purity >98% minimizes impurities affecting solubility .

- Polymorph Screening : XRPD identifies crystalline forms (e.g., anhydrous vs. hydrates) with distinct solubility profiles .

Experimental Design Considerations

Q. What precautions are critical when designing in vitro studies to assess this compound’s stability?

- Methodological Answer :

- pH Monitoring : Use buffered solutions (e.g., PBS at pH 7.4) to mimic physiological conditions and prevent ester hydrolysis .

- Light/Temperature Control : Store solutions in amber vials at –20°C to avoid photodegradation or thermal decomposition .

- Mass Balance Studies : Quantify degradation products via LC-MS to calculate half-life (t₁/₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.